4-(Benzylthio)benzonitrile
Description
4-(Benzylthio)benzonitrile is a benzonitrile derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the para position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a sulfur-containing benzyl moiety, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structure enables participation in diverse reactions, such as nucleophilic substitutions and metal-catalyzed couplings, to generate bioactive or functional materials . Benzonitrile derivatives, including this compound, are pivotal in drug discovery due to their ability to modulate solubility, bioavailability, and target binding .
Properties
CAS No. |
150993-53-6 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-benzylsulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |
InChI Key |
OSFPURHZZWDHNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The benzylthio group in this compound provides moderate electron withdrawal, enhancing reactivity in cross-coupling reactions compared to electron-donating groups like dimethylamino in 4-(4-(dimethylamino)phenyl)thiophen-2-yl)benzonitrile (DMAT) .
- Biological Activity : Thiazole-containing derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile) exhibit stronger enzyme inhibition (e.g., Sortase A) due to the thiazole ring's ability to coordinate metal ions or form hydrogen bonds . In contrast, this compound derivatives are optimized for histone methyltransferase (NSD2-PWWP1) inhibition .
Table 2: Cytotoxicity and Enzyme Inhibition
Key Findings :
- Potency : The benzylthio group in this compound derivatives contributes to sub-micromolar inhibition of NSD2-PWWP1, critical for cancer epigenetics modulation . Comparatively, triazole-linked derivatives (e.g., 1c in ) show moderate cytotoxicity (IC₅₀ ~12 µM) against MCF-7 cells, suggesting substituent-dependent efficacy .
- Bioavailability: Amphiphilic derivatives like TMC278/rilpivirine (4-cyano group) exhibit high oral bioavailability due to balanced hydrophobic/hydrophilic interactions, a trait less pronounced in this compound .
Table 3: Nonlinear Optical (NLO) and Solvatochromic Properties
Key Insights :
- NLO Performance : Ethynyl-oxazole derivatives (e.g., from ) outperform this compound in NLO applications due to extended π-conjugation, enhancing hyperpolarizability .
- Solvent Sensitivity : Thiophene-based derivatives (e.g., DMAT) exhibit twisted intramolecular charge transfer (TICT) states, enabling applications in polarity-sensitive probes .
Critical Analysis :
- Efficiency : Suzuki-Miyaura coupling () offers versatility for this compound synthesis but requires transition metal catalysts. In contrast, solvent-free routes for diaryl sulfides (e.g., ) improve sustainability .
- Purity Challenges: Thiazole-containing derivatives () require recrystallization for purity, whereas aminomethyl derivatives () achieve >95% purity via straightforward alkylation .
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